1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[4-(1,3-thiazol-2-yl)phenyl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-18(21-14-5-6-15-16(9-14)24-11-23-15)20-10-12-1-3-13(4-2-12)17-19-7-8-25-17/h1-9H,10-11H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWHHQODEBEIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Thiazole Ring Synthesis: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Urea Linkage Formation: The final step involves the coupling of the benzo[d][1,3]dioxole and thiazole intermediates through a urea linkage. This can be done using phosgene or its safer alternatives like triphosgene in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the production.
Analyse Chemischer Reaktionen
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Recent studies have highlighted the potential of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea as an anticancer agent. The compound has been shown to inhibit cell proliferation in various cancer cell lines, demonstrating promising results in vitro.
Case Study: In Vitro Anticancer Activity
A study evaluated the compound's effects on different cancer cell lines, including Jurkat (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer). The results indicated that the compound effectively inhibited cell growth, with IC50 values around 4.64 µM for Jurkat cells. The mechanism of action appears to involve cell cycle arrest at the sub-G1 phase, suggesting the induction of apoptosis .
Table 1: Anticancer Activity of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Jurkat | 4.64 | Cell cycle arrest (sub-G1) |
| HeLa | TBD | TBD |
| MCF-7 | TBD | TBD |
Antibacterial Properties
The compound also exhibits antibacterial activity against various pathogens. Its thiazole moiety is known for enhancing antimicrobial properties.
Case Study: Antibacterial Testing
In a comparative study, derivatives of the compound were tested against common bacterial strains. The results indicated that modifications to the thiazole ring could improve efficacy against resistant strains, making it a candidate for further development as an antibiotic .
Table 2: Antibacterial Activity of Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea | E. coli | 0.5 µg/mL |
| Modified Compound A | S. aureus | 0.2 µg/mL |
Other Therapeutic Applications
Beyond its anticancer and antibacterial properties, this compound has shown potential in other therapeutic areas:
Antiparasitic Activity
Preliminary studies suggest that derivatives of this compound may exhibit antiparasitic effects, particularly against protozoan parasites such as Trypanosoma cruzi. The structural features that enhance its interaction with biological targets could be leveraged to develop effective treatments for parasitic infections .
Mechanism Insights
Computational docking studies have provided insights into how the compound interacts with various enzymes involved in disease progression. For instance, binding affinities with matrix metalloproteinases suggest a mechanism by which the compound could inhibit tumor metastasis .
Wirkmechanismus
The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In biological systems, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea can be compared with similar compounds such as:
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)phenyl)urea: Similar structure but with a phenyl group instead of a benzyl group.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)ethyl)urea: Contains an ethyl group instead of a benzyl group.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)methyl)urea: Features a methyl group instead of a benzyl group.
The uniqueness of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Biologische Aktivität
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula: C17H14N2O3S
- Molecular Weight: 342.37 g/mol
- CAS Number: 91813699
Synthesis
The synthesis of this compound typically involves the reaction between benzo[d][1,3]dioxole derivatives and thiazole-containing benzyl urea. The synthetic routes often yield various derivatives that can be evaluated for biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole and thiazole derivatives. For instance:
- A series of compounds synthesized from benzo[d][1,3]dioxole exhibited significant antitumor activity against various cancer cell lines. Notably, compounds showed IC50 values below 5 µM against human cancer cell lines such as HeLa, A549, and MCF-7 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 |
| C27 | A549 | 3.52 ± 0.49 |
| C16 | MCF-7 | 2.55 ± 0.34 |
These findings suggest that the compound may induce apoptosis through mechanisms involving EGFR inhibition and modulation of mitochondrial apoptosis pathway proteins like Bax and Bcl-2 .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of thiazole and benzo[d][1,3]dioxole have been evaluated for their antimicrobial effects:
- Compounds demonstrated potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) significantly lower than standard antibiotics .
The biological mechanisms underlying the activity of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea include:
- EGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival in cancer cells.
- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates in cancer cell lines.
- Apoptosis Induction : The compound promotes apoptosis through activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
Case Studies
Several case studies illustrate the efficacy of this compound:
- Study on HepG2 Cells : A study reported that derivatives similar to this compound exhibited an IC50 value of 4.52 µM against HepG2 cells while showing minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) .
- Thiazole Derivatives : Research involving thiazole derivatives demonstrated enhanced antiproliferative activity when combined with benzo[d][1,3]dioxole moieties, suggesting a synergistic effect that warrants further exploration .
Q & A
Basic: What are the standard synthetic routes for preparing 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea?
Methodological Answer:
The compound can be synthesized via a two-step approach:
Intermediate Synthesis : React 4-(thiazol-2-yl)benzylamine with phosgene or triphosgene to generate the isocyanate intermediate.
Urea Formation : Condense the isocyanate with 1,3-benzodioxol-5-amine under anhydrous conditions (e.g., DMF, 0–5°C) .
Optimization Tip : Use TLC to monitor reaction progress, and purify via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7). Yield improvements (~75–85%) are achievable by controlling stoichiometry and reaction time .
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- ¹H/¹³C NMR : Key peaks include:
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
Validation : Compare with reference data for structurally analogous urea derivatives (e.g., PubChem entries) .
Advanced: What strategies resolve contradictions in biological activity data across similar urea derivatives?
Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. antiparasitic efficacy) often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance target binding but reduce solubility.
- Assay Variability : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines.
Case Study : Compound 3b (p-Cl-substituted analog) showed potent anti-S. aureus activity (MIC = 2 µg/mL, comparable to tetracycline) but weak antiparasitic action, highlighting target specificity .
Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?
Methodological Answer:
Key SAR insights:
- Benzodioxole Modifications : Introducing -OCH₃ at position 5 improves blood-brain barrier penetration (relevant for CNS targets) .
- Thiazole Substitution : Replacing thiazole with pyridine reduces cytotoxicity but lowers kinase inhibition (e.g., ROCK inhibitors) .
Data-Driven Design :
| Modification | Impact on IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|
| Thiazole → Oxazole | ↑ 10-fold | ↑ 2.5 |
| Benzodioxole → Benzofuran | ↓ 3-fold | ↓ 1.2 |
Advanced: What computational methods predict the compound’s binding to kinase targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with FLT3 or ROCK1 (PDB: 4XUF). The urea NH forms hydrogen bonds with kinase hinge regions (e.g., Cys-694 in FLT3).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the benzodioxole-thiazole pharmacophore .
Validation : Compare predicted ΔG values with experimental IC₅₀ data (R² > 0.85 indicates reliability) .
Basic: What analytical challenges arise in quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS Challenges :
Advanced: How does in vivo pharmacokinetic profiling inform dosing regimens?
Methodological Answer:
-
Rat PK Data :
Parameter Value t₁/₂ 6.2 h Cₘₐₓ 1.8 µg/mL AUC₀–₂₄ 22 µg·h/mL Dosing : BID (twice daily) recommended for sustained plasma levels >MIC .
Metabolite ID : Major metabolite is the glucuronide conjugate (detected via UPLC-QTOF) .
Advanced: What in vitro models validate its anti-inflammatory or antiparasitic activity?
Methodological Answer:
- Anti-T. cruzi Assay : Incubate with epimastigotes (24 h, 37°C), measure IC₅₀ via resazurin reduction.
- NF-κB Inhibition : Use HEK293-TLR4 cells; suppress LPS-induced IL-6 by 60% at 10 µM .
Basic: How are stability and degradation profiles assessed under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose to pH 1–13 (37°C, 24 h), analyze via HPLC-PDA.
Advanced: What crystallographic data exist for related urea-thiazole derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
